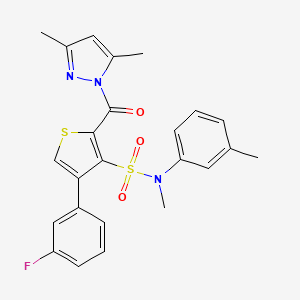

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

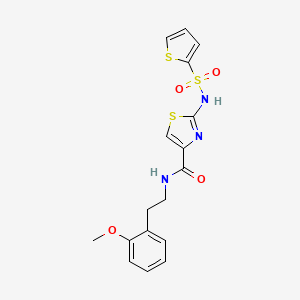

The compound "2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide" is a structurally complex molecule that incorporates several pharmacophoric elements, such as the pyrazole ring, sulfonamide group, and a thiophene moiety. These elements are commonly found in compounds with potential biological activities, particularly as inhibitors of enzymes like carbonic anhydrases (CAs) .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives typically begins with a precursor molecule, such as 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, which is further modified to introduce the sulfonamide functionality . The synthesis process may involve steps like nitration, amidation, and sulfonamidation, which can be mediated by copper sources in the presence of organic bases and carried out under specific conditions, such as in DMSO at elevated temperatures . The final structures of these molecules are confirmed using various spectroscopic methods, including FT-IR, NMR (1H, 13C, 19F), and mass spectrometry .

Molecular Structure Analysis

The molecular structure of pyrazole-sulfonamide derivatives is characterized by the presence of a pyrazole core, which is a five-membered heterocyclic ring containing nitrogen atoms. This core is linked to a sulfonamide group, a common feature in many diuretic, antiepileptic, and carbonic anhydrase inhibitor drugs. The presence of substituents like fluorine atoms can significantly affect the chemical shifts and splitting patterns observed in NMR spectroscopy, indicating the influence of these atoms on the electronic environment of the molecule .

Chemical Reactions Analysis

Pyrazole-sulfonamide derivatives can participate in various chemical reactions, particularly those that lead to the inhibition of enzyme activities. The sulfonamide group is known to interact with the zinc ion in the active site of carbonic anhydrases, a class of enzymes that catalyze the reversible hydration of carbon dioxide. The binding of these inhibitors can be studied through X-ray crystallography, which reveals the interactions between the inhibitor and amino acid residues in the enzyme's active site .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative atoms like fluorine can impact the compound's lipophilicity, acidity, and overall molecular geometry, which in turn affects its solubility, stability, and binding affinity to target enzymes. The inhibitory potency of these compounds against carbonic anhydrase isoenzymes can be quantified using Ki values, which are determined through in vitro assays .

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition for Therapeutic Use

Compounds containing the pyrazole and sulfonamide pharmacophores exhibit significant carbonic anhydrase (CA) inhibitory activities. This is particularly relevant for therapeutic applications in conditions like glaucoma, epilepsy, retinal, and cerebral edema where CA inhibitors are beneficial. A study by Tuğrak et al. (2021) synthesized a series of compounds integrating sulfonamide, pyrazole, and chalcone groups. These compounds demonstrated potent inhibitory effects on human carbonic anhydrase I and II isoenzymes, surpassing the efficacy of acetazolamide, a reference drug. Specifically, derivatives MS7 and MS9 showed exceptionally high potency against these isoenzymes, indicating their potential for further development as therapeutic agents (Tuğrak, Gul, Akıncıoğlu, & Gulcin, 2021).

Antibacterial and Antiproliferative Activities

New heterocyclic compounds containing the sulfonamido moiety have been synthesized for their potential use as antibacterial agents. Azab, Youssef, and El-Bordany (2013) aimed at the creation of novel heterocyclic compounds incorporating a sulfonamido group to combat bacterial infections. Their research identified several compounds with high antibacterial activities, emphasizing the therapeutic potential of sulfonamide-based compounds in treating infections (Azab, Youssef, & El-Bordany, 2013).

Furthermore, pyrazole-sulfonamide derivatives have shown promise in antiproliferative activities against cancer cell lines. Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, which exhibited cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity. This indicates the potential of such derivatives in cancer therapy, offering a foundation for the development of new anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O3S2/c1-15-7-5-10-20(11-15)27(4)33(30,31)23-21(18-8-6-9-19(25)13-18)14-32-22(23)24(29)28-17(3)12-16(2)26-28/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVTZHNRCAGGAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)

![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)